![molecular formula C15H19ClO4S B14383706 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride CAS No. 89706-31-0](/img/structure/B14383706.png)
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride is an organic compound that belongs to the class of thianium salts It is characterized by the presence of a thianium ion, which is a sulfur-containing heterocycle, and a phenyl ring substituted with two acetyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride typically involves the reaction of 2,5-dihydroxybenzoic acid with acetic anhydride to form the diacetate derivative. This intermediate is then reacted with thianium chloride under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thianium ion to a thiane derivative.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the acetyloxy groups.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiane derivatives, and various substituted phenyl thianium compounds.
Wissenschaftliche Forschungsanwendungen
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride involves its interaction with molecular targets through its thianium ion and acetyloxy groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby altering their structure and function. The pathways involved may include nucleophilic attack on the acetyloxy groups and electrophilic interactions with the thianium ion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate
- 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium bromide
Uniqueness
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride is unique due to its specific chloride ion, which can influence its solubility, reactivity, and overall chemical behavior compared to its perchlorate and bromide counterparts
Eigenschaften
CAS-Nummer |
89706-31-0 |
|---|---|
Molekularformel |
C15H19ClO4S |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
[4-acetyloxy-3-(thian-1-ium-1-yl)phenyl] acetate;chloride |
InChI |
InChI=1S/C15H19O4S.ClH/c1-11(16)18-13-6-7-14(19-12(2)17)15(10-13)20-8-4-3-5-9-20;/h6-7,10H,3-5,8-9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FOXVWGMIGOZQCI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)[S+]2CCCCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis(2-chloroethyl) [(2,4-diaminophenyl)methyl]phosphonate](/img/structure/B14383631.png)
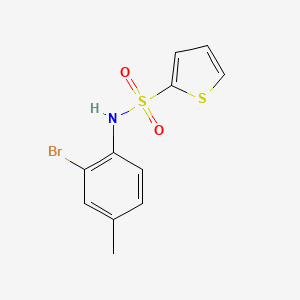
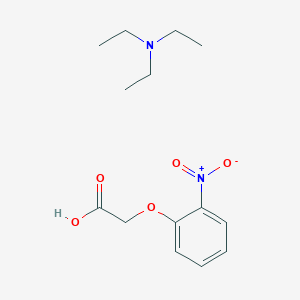
![3,4-Diphenylindeno[1,2-b]pyran-2,5-dione](/img/structure/B14383641.png)
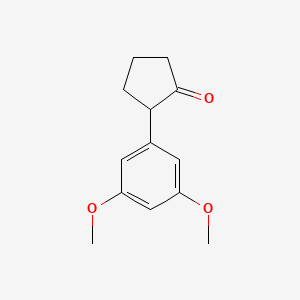
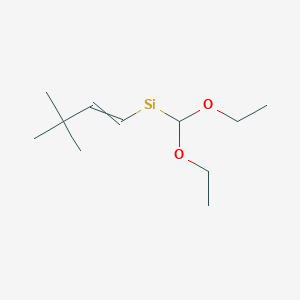
![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
![Diethyl {2-hydroxy-3-[(propan-2-yl)oxy]propyl}phosphonate](/img/structure/B14383668.png)
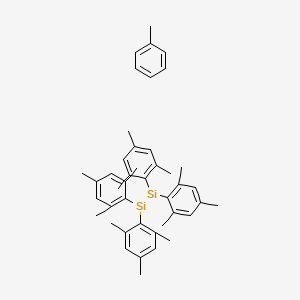
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)
![1-{2-Chloro-5-methyl-3-[(oxiran-2-yl)methoxy]phenyl}pyrrolidine](/img/structure/B14383709.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
![2-Diazonio-1-(3-methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)-3-oxobut-1-en-1-olate](/img/structure/B14383723.png)
